
N-butan-2-yl-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N-butan-2-yl-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides These compounds are known for their diverse applications in medicinal chemistry and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:
Formation of the Glycinamide Core: This step involves the reaction of glycine with appropriate reagents to form the glycinamide backbone.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.
Attachment of the Dichlorobenzyl Moiety: This step may involve nucleophilic substitution reactions where the dichlorobenzyl group is introduced.
Incorporation of the Phenylsulfonyl Group: The phenylsulfonyl group can be added through sulfonylation reactions using sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dichlorobenzyl and phenylsulfonyl sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic agent due to its unique structure and reactivity.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-butan-2-yl-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-butan-2-yl-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)alaninamide: Similar structure with an alanine backbone.
N-butan-2-yl-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)valinamide: Similar structure with a valine backbone.
Uniqueness
N-butan-2-yl-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-butan-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-3-14(2)22-19(24)13-23(12-15-9-10-17(20)18(21)11-15)27(25,26)16-7-5-4-6-8-16/h4-11,14H,3,12-13H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLNWNQFZSCCLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(CC1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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